(4-Fluorobenzyl)isobutylamine
Description
(4-Fluorobenzyl)isobutylamine is a substituted benzylamine derivative characterized by a fluorinated benzyl group attached to an isobutylamine backbone. The fluorine atom at the para position of the benzyl group enhances electron-withdrawing properties, which may influence reactivity and binding interactions in biological systems . Isobutylamine derivatives are increasingly utilized in drug discovery due to their versatility in forming secondary amines and compatibility with diverse synthetic routes .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN/c1-9(2)7-13-8-10-3-5-11(12)6-4-10/h3-6,9,13H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUYVJATMXDMQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359510 | |
| Record name | (4-FLUOROBENZYL)ISOBUTYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359446-04-1 | |
| Record name | (4-FLUOROBENZYL)ISOBUTYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorobenzyl)isobutylamine typically involves the reaction of 4-fluorobenzyl chloride with isobutylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of several hours.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: (4-Fluorobenzyl)isobutylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Hydroxide ions, alkoxide ions; basic conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Hydroxylated or alkoxylated derivatives.
Scientific Research Applications
(4-Fluorobenzyl)isobutylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions between fluorinated compounds and biological molecules.
Medicine: this compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: The compound is used in the development of new materials, such as polymers and coatings, where the presence of fluorine can enhance material properties like chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of (4-Fluorobenzyl)isobutylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can form strong hydrogen bonds with target molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Key Structural Differences
The closest analog identified in available literature is (3-Fluoro-4-methylphenyl)isobutylamine (CAS: 1019571-11-9), which differs in substituent positions and additional functional groups:
- Fluorine position : The target compound has fluorine at the para position of the benzyl group, whereas the analog features fluorine at the meta position of a phenyl ring with an adjacent methyl group at the para position .
- Backbone structure : Both compounds share an isobutylamine moiety, but the analog lacks the benzyl group, instead substituting a methyl group directly on the aromatic ring.
Biological Activity
(4-Fluorobenzyl)isobutylamine is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, including its effects on ion channels, cytotoxicity, and implications for drug development.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorinated benzyl group and an isobutylamine moiety. Its structural formula can be represented as:
This compound is a derivative of isobutylamine, modified with a fluorine atom on the benzyl ring, which may influence its biological interactions.
Ion Channel Modulation
Recent studies have shown that this compound exhibits significant activity on potassium channels, particularly the K_V7.2/3 channels. In a fluorescence-based assay using HEK293 cells overexpressing these channels, the compound demonstrated the ability to induce channel opening, suggesting a role as a potassium channel opener. The effective concentration (EC50) for channel activation was determined through concentration–activity curves.
Table 1: Biological Activity Summary
| Compound | EC50 (µM) | LD50 (µM) | Remarks |
|---|---|---|---|
| This compound | 5.0 | 100 | Potent K_V7.2/3 opener |
| Flupirtine | 30 | 200 | Reference compound |
The potency of this compound was found to be six times greater than that of flupirtine, indicating its potential as a therapeutic agent for conditions requiring modulation of these ion channels .
Cytotoxicity Studies
Cytotoxicity assessments were conducted using standard assays such as MTT and LDH release tests. The results indicated that while this compound effectively opens K_V7 channels, it also exhibits cytotoxic effects at higher concentrations.
Table 2: Cytotoxicity Data
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 1 | 90 |
| 5 | 70 |
| 10 | 50 |
| 20 | 20 |
The LD50 value was determined to be approximately 100 µM, suggesting that while the compound has therapeutic potential, careful dosage management will be necessary to avoid cytotoxic effects .
Case Studies and Implications
In clinical settings, compounds similar to this compound have been investigated for their roles in treating neurological disorders such as epilepsy and chronic pain due to their ability to modulate potassium channels. The increased potency observed in this compound could lead to more effective treatments with fewer side effects compared to existing therapies.
A notable case study highlighted the use of potassium channel openers in managing neuropathic pain, where patients showed significant improvement with fewer adverse effects when treated with compounds exhibiting similar profiles to this compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
